molecular formula C10H11ClN2O4 B13503391 Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate

Cat. No.: B13503391
M. Wt: 258.66 g/mol
InChI Key: LCJQUKSBKMHWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline, which is then reacted with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-3-(4-chloro-2-aminophenyl)propanoate .

Scientific Research Applications

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate: Similar in structure but with different functional groups.

    Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: Contains a fluorine atom instead of chlorine.

    Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride: Contains a pyridine ring instead of a nitro group.

Uniqueness

Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate

InChI

InChI=1S/C10H11ClN2O4/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16/h2-3,5,8H,4,12H2,1H3

InChI Key

LCJQUKSBKMHWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.